

Spectroscopic Characterization of (-)-Diacetyl-D-tartaric anhydride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Diacetyl-D-tartaric Anhydride

Cat. No.: B019596

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **(-)-Diacetyl-D-tartaric anhydride**, a crucial chiral building block in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, along with the experimental protocols for data acquisition.

Note on Enantiomeric Equivalence: The spectroscopic data presented herein is primarily based on its enantiomer, (+)-Diacetyl-L-tartaric anhydride. The NMR and IR spectra of enantiomers are identical. The key differentiating property is the sign of the specific optical rotation.

Spectroscopic Data

The quantitative NMR and IR data for **(-)-Diacetyl-D-tartaric anhydride** are summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **(-)-Diacetyl-D-tartaric anhydride**

Chemical Shift (δ) ppm	Multiplicity	Assignment
~5.7	Singlet	Methine (CH)
~2.2	Singlet	Methyl (CH_3)

Table 2: ^{13}C NMR Spectroscopic Data for **(-)-Diacetyl-D-tartaric anhydride**

Chemical Shift (δ) ppm	Assignment
~168	Carbonyl (Ester, C=O)
~163	Carbonyl (Anhydride, C=O)
~72	Methine (CH)
~20	Methyl (CH ₃)

Infrared (IR) Spectroscopy

The IR spectrum of **(-)-Diacetyl-D-tartaric anhydride** is characterized by the presence of strong absorption bands corresponding to the carbonyl groups of the anhydride and ester functionalities. Acid anhydrides typically exhibit two distinct C=O stretching bands due to symmetric and asymmetric vibrations.[1][2]

Table 3: Key IR Absorption Bands for **(-)-Diacetyl-D-tartaric anhydride**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1850 - 1780	Strong	Asymmetric C=O Stretch (Anhydride)
~1780 - 1720	Strong	Symmetric C=O Stretch (Anhydride)
~1750 - 1735	Strong	C=O Stretch (Ester)
~1230	Strong	C-O Stretch (Ester)
~1100 - 1000	Strong	C-O Stretch (Anhydride)

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of **(-)-Diacetyl-D-tartaric anhydride** are provided below.

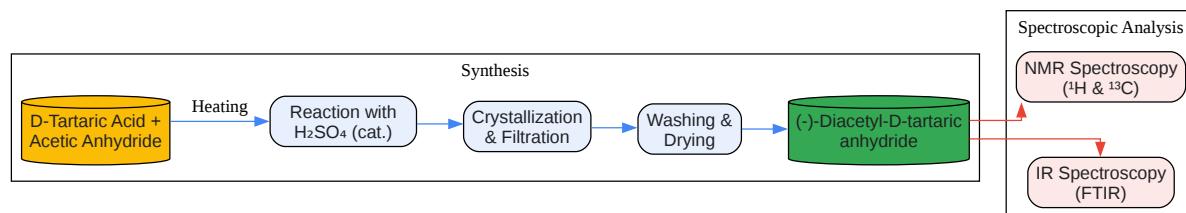
Synthesis of (-)-Diacetyl-D-tartaric anhydride

A common method for the synthesis of diacetyl-D-tartaric anhydride involves the reaction of D-tartaric acid with acetic anhydride in the presence of a catalyst.[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Reaction Setup: Anhydrous D-tartaric acid is placed in a round-bottom flask equipped with a stirrer and reflux condenser.
- Reagent Addition: A solution of acetic anhydride, with a catalytic amount of concentrated sulfuric acid, is added to the flask.
- Reaction: The mixture is stirred and gently heated under reflux. The tartaric acid dissolves as the reaction proceeds.
- Isolation: The reaction mixture is cooled, and the crude product crystallizes.
- Purification: The crystalline product is collected by filtration, washed with a non-polar solvent (e.g., benzene or ether), and dried under vacuum over a desiccant.

NMR Spectroscopy

- Sample Preparation: A sample of **(-)-Diacetyl-D-tartaric anhydride** is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), in a 5 mm NMR tube.
- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a spectrometer, such as a Varian CFT-20, operating at an appropriate frequency.
- Data Acquisition: Spectra are acquired at room temperature. The chemical shifts are referenced to the residual solvent peak.
- Data Processing: The collected data is processed using appropriate software to obtain the final spectra.


IR Spectroscopy

- Sample Preparation: An IR spectrum can be obtained using the KBr pellet or film method. For the film method, a small amount of the compound is dissolved in a volatile solvent like chloroform, and a thin film is cast on a KBr plate.


- Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The sample is scanned over the mid-IR range (typically 4000-400 cm^{-1}).
- Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and spectroscopic characterization of **(-)-Diacetyl-D-tartaric anhydride**.

(-)-Diacetyl-D-tartaric anhydride

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II) [article.sapub.org]
- 2. (+)-Diacetyl-L-tartaric anhydride | C8H8O7 | CID 513914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. (+)-O,O -Diacetyl- L -tartaric anhydride 97 6283-74-5 [sigmaaldrich.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of (-)-Diacetyl-D-tartaric anhydride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b019596#spectroscopic-data-of-diacetyl-d-tartaric-anhydride-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com